alpha-(2-Bromophenyl)benzylamine
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Overview
Description
Alpha-(2-Bromophenyl)benzylamine: is an organic compound with the molecular formula C13H12BrN . It is a derivative of benzylamine, where the benzyl group is substituted with a bromine atom at the ortho position of the phenyl ring. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Bromination of Benzylamine: One common method involves the bromination of benzylamine using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Grignard Reaction: Another method involves the reaction of phenylmagnesium bromide with benzyl chloride, followed by the addition of ammonia or an amine to form the desired product.
Industrial Production Methods: Industrial production of alpha-(2-Bromophenyl)benzylamine often involves large-scale bromination reactions using automated reactors to ensure consistent quality and yield. The process is optimized for cost-effectiveness and environmental safety.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Alpha-(2-Bromophenyl)benzylamine can undergo oxidation reactions to form corresponding imines or nitriles.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, leading to the formation of various derivatives.
Major Products:
Oxidation: Imines, nitriles
Reduction: Secondary amines
Substitution: Azides, cyanides
Scientific Research Applications
Alpha-(2-Bromophenyl)benzylamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of alpha-(2-Bromophenyl)benzylamine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Benzylamine: Lacks the bromine substitution, making it less reactive in certain chemical reactions.
Alpha-(4-Bromophenyl)benzylamine: Substitution at the para position, which can lead to different reactivity and biological activity.
Alpha-(2-Chlorophenyl)benzylamine: Chlorine substitution instead of bromine, affecting its chemical and physical properties.
Uniqueness: Alpha-(2-Bromophenyl)benzylamine is unique due to its specific substitution pattern, which imparts distinct reactivity and potential biological activities compared to its analogs.
Properties
IUPAC Name |
(2-bromophenyl)-phenylmethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrN/c14-12-9-5-4-8-11(12)13(15)10-6-2-1-3-7-10/h1-9,13H,15H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPVWGVSMLZCEQX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2Br)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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